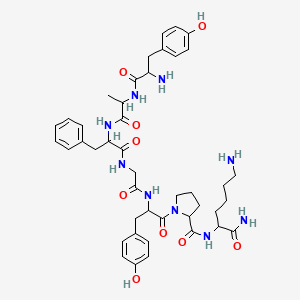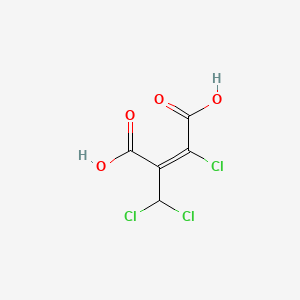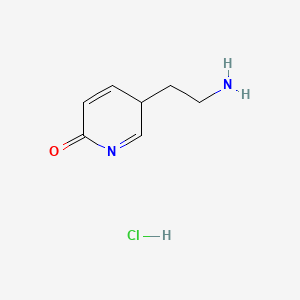![molecular formula C16H12OS B12285792 Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-](/img/structure/B12285792.png)
Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and aluminum chloride (AlCl3) as a catalyst to introduce the ethanone group onto the benzothiophene ring. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetylbenzothiophene
- 1-(4-Methylbenzo[b]thien-2-yl)ethanone
- 1-(3-Chlorobenzo[b]thien-2-yl)ethanone
- 1-(6-Bromo-3-chlorobenzo[b]thien-2-yl)ethanone
Uniqueness
Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. The presence of both the ethanone group and the benzothiophene moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C16H12OS |
|---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-[4-(1-benzothiophen-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C16H12OS/c1-11(17)12-6-8-13(9-7-12)16-10-14-4-2-3-5-15(14)18-16/h2-10H,1H3 |
InChI Key |
FVISYFQCLUMISV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285709.png)
![1-Bromobenzo[c]phenanthrene](/img/structure/B12285718.png)
![4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B12285720.png)
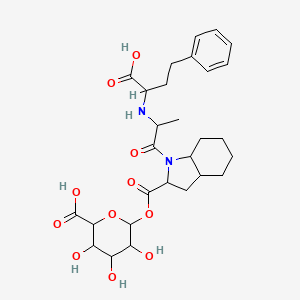
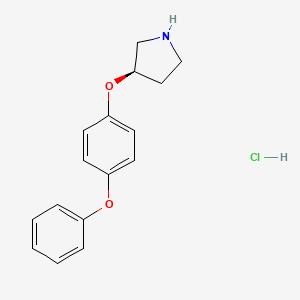
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12285752.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate](/img/structure/B12285756.png)
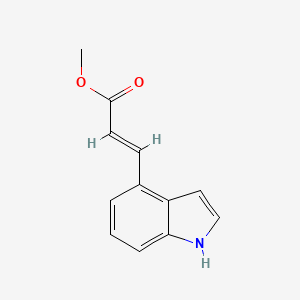
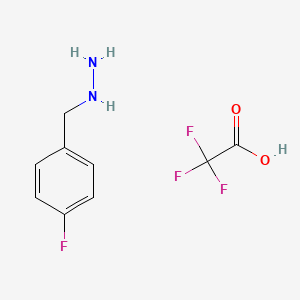
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12285762.png)
![[(3S)-3-(2-ethoxyphenoxy)-2-methylsulfonyloxy-3-phenylpropyl] 4-nitrobenzoate](/img/structure/B12285769.png)
